2-{[5-(4-bromophenyl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide
CAS No.:
Cat. No.: VC20417966
Molecular Formula: C15H14BrN7OS
Molecular Weight: 420.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14BrN7OS |
|---|---|
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | 2-[[5-(4-bromophenyl)-4-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C15H14BrN7OS/c16-10-3-1-9(2-4-10)13-20-22-15(23(13)11-5-6-11)25-7-12(24)19-14-17-8-18-21-14/h1-4,8,11H,5-7H2,(H2,17,18,19,21,24) |
| Standard InChI Key | PIJXBGKNVVBPHU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C(=NN=C2SCC(=O)NC3=NC=NN3)C4=CC=C(C=C4)Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula, C₁₅H₁₄BrN₇OS, reflects a hybrid structure combining aromatic, heterocyclic, and aliphatic components. Key features include:
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1,2,4-Triazole cores: Two distinct triazole rings form the scaffold, with one substituted by a 4-bromophenyl group and the other linked via a sulfanyl-acetamide bridge.
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Cyclopropyl moiety: Attached to the central triazole, this strained cycloalkane introduces steric hindrance, potentially influencing binding interactions.
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Bromophenyl group: The para-bromine substituent enhances lipophilicity and may participate in halogen bonding with biological targets.
Table 1 summarizes critical molecular properties derived from computational and experimental data:
| Property | Value |
|---|---|
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | 2-[[5-(4-bromophenyl)-4-cyclopropyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
| Canonical SMILES | C1CC1N2C(=NN=C2SCC(=O)NC3=NC=NN3)C4=CC=C(C=C4)Br |
| XLogP3 (Predicted) | 2.8 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Chemical Reactivity
Proposed Synthesis Pathway
While no explicit synthesis protocol exists for this compound, modular assembly can be inferred from analogous triazole-thioacetamide syntheses:
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Triazole Ring Formation:
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Cyclocondensation of hydrazine derivatives with isothiocyanates under basic conditions yields the 1,2,4-triazole core.
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Introduction of the 4-bromophenyl group likely occurs via nucleophilic aromatic substitution or Suzuki coupling.
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Sulfanyl-Acetamide Linkage:
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Reaction of the triazole-thiol intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) forms the sulfanyl bridge.
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Final purification via column chromatography or recrystallization ensures product homogeneity.
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Physicochemical Properties
The compound’s solubility profile is solvent-dependent:
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Polar aprotic solvents: Highly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
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Aqueous media: Limited solubility due to hydrophobic aryl and cyclopropyl groups.
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Melting Point: Estimated >200°C based on analogous triazole derivatives.
Biological Activity and Mechanistic Insights
Antimicrobial Activity
The sulfanyl-acetamide moiety is associated with broad-spectrum antimicrobial effects. For instance, chlorophenyl-substituted triazoles exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli. The bromine atom in this compound may enhance membrane permeability, potentiating similar activity.
Computational and Structural Biology Perspectives
Molecular Docking Simulations
Docking studies of analogous compounds reveal high-affinity interactions with therapeutic targets:
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FAK Binding: Hydrogen bonding between triazole nitrogen atoms and kinase domain residues (e.g., Glu430, Asp564) .
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Tubulin Interaction: π-cation stacking between aryl groups and β-tubulin’s colchicine-binding site .
ADMET Profiling
Predictive models suggest favorable pharmacokinetic properties:
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Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to hepatic CYP3A4 oxidation, necessitating prodrug strategies.
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Toxicity: Low acute toxicity (predicted LD₅₀ > 500 mg/kg in rodents).
Future Research Directions
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Synthetic Optimization: Develop scalable routes with improved yields (>60%) using flow chemistry or microwave-assisted synthesis.
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In Vitro Screening: Prioritize assays against kinase-dependent cancers (e.g., pancreatic, glioblastoma) and multidrug-resistant pathogens .
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Structural Modifications: Explore fluorinated or nitrile-substituted analogs to enhance target selectivity and metabolic stability .
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